Benzo(b)flroranthene, 9-fluoro-
Description
Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Environmental Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. sigmaaldrich.comepa.gov They are formed primarily from the incomplete combustion of organic materials, such as coal, oil, gas, and wood. epa.govnih.gov This leads to their ubiquitous presence in the environment, with sources ranging from natural events like forest fires and volcanic eruptions to anthropogenic activities such as industrial emissions, vehicle exhaust, and the burning of waste. ontosight.aicdc.gov
In the environment, PAHs are persistent contaminants. nih.gov Due to their low water solubility and high lipophilicity, they tend to adsorb to particulate matter in the air and accumulate in soil, sediments, and aquatic organisms. ontosight.aiontosight.ai The presence of PAHs in air, water, and soil is a significant concern for both ecosystem and human health. ontosight.aiontosight.ai Many PAHs are recognized as carcinogens, mutagens, and teratogens, and exposure has been linked to various adverse health effects. nih.govoup.com Consequently, numerous regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have classified several PAHs as priority pollutants requiring monitoring. epa.govnih.gov The complex nature of PAH mixtures in environmental samples necessitates sophisticated analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), for their detection and quantification.
Specific Context of Fluoranthene-Based Polycyclic Aromatic Hydrocarbons in Research
Fluoranthene (B47539) and its derivatives, a subclass of PAHs, are of particular interest to researchers. Fluoranthene itself is a tetracyclic, non-alternant PAH containing a five-membered ring fused between naphthalene (B1677914) and benzene (B151609) moieties. It is commonly found in environmental samples and is often used as a model compound in biodegradation studies due to its structural relation to other persistent organic pollutants.
The benzofluoranthenes, such as Benzo(b)fluoranthene (B32983) (B[b]F), are isomers formed by the addition of a benzene ring to the fluoranthene structure. B[b]F is a known environmental pollutant and is considered a potent carcinogen. nih.govnih.gov Research has demonstrated its ability to cause tumors in laboratory animals and its presence in carcinogenic mixtures like coal tar and cigarette smoke. nih.gov The metabolism of B[b]F involves its conversion by enzymes to reactive intermediates, such as dihydrodiols and diol-epoxides, which can bind to DNA and initiate carcinogenesis. nih.gov The study of fluoranthene-based PAHs is crucial for understanding the structure-activity relationships that govern the toxicity of these compounds and for developing strategies to remediate contaminated sites. nih.gov
Rationale for Focused Investigation of Fluorinated Benzo(b)fluoranthene Derivatives
The introduction of fluorine atoms into the structure of PAHs provides a powerful tool for chemical and toxicological research. Fluorination can significantly alter a compound's physical and chemical properties, including its electronic structure, lipophilicity, and metabolic stability. These changes can, in turn, influence the compound's environmental behavior and biological activity.
A focused investigation of fluorinated Benzo(b)fluoranthene derivatives, such as Benzo(b)fluoranthene, 9-fluoro-, is justified for several reasons:
Probing Metabolic Pathways: Fluorine atoms can be strategically placed at sites of metabolic oxidation. Since the carbon-fluorine bond is very strong, its presence can block metabolism at that specific position. This allows researchers to identify which metabolic pathways are critical for the activation or detoxification of the parent PAH.
Altering Toxicological Profiles: By blocking certain metabolic routes, fluorination can either increase or decrease the mutagenicity and carcinogenicity of a PAH. Studying these effects helps to elucidate the specific metabolites responsible for toxicity. For instance, research on the related isomer 9-fluorobenzo[k]fluoranthene (B43521) showed it was less mutagenic than its parent compound, precisely because the fluorine atom blocked the formation of a key mutagenic metabolite.
Developing Analytical Standards: Fluorinated PAHs can serve as valuable internal standards in complex analytical procedures for quantifying their non-fluorinated parent compounds in environmental and biological samples.
Research into compounds like Benzo(b)fluoranthene, 6,9-difluoro- is already underway, highlighting the scientific interest in how fluorination impacts this specific PAH skeleton. A systematic, position-by-position study using mono-fluorinated derivatives like Benzo(b)fluoranthene, 9-fluoro- is a logical and necessary step to build a comprehensive understanding of its toxicological mechanisms.
Overview of Emerging Research Avenues for Benzo(b)fluoranthene, 9-fluoro-
While specific research on Benzo(b)fluoranthene, 9-fluoro- is not yet widely published, emerging avenues of investigation can be clearly delineated based on studies of its parent compound and other fluorinated PAHs. Future research is expected to focus on the following key areas:
Chemical Synthesis and Characterization: The first step involves developing and optimizing a reliable synthetic route to produce pure Benzo(b)fluoranthene, 9-fluoro-. Following synthesis, comprehensive characterization using modern spectroscopic techniques (NMR, Mass Spectrometry, IR) would be essential to confirm its structure and purity.
Metabolic Profiling: A primary research goal would be to investigate its metabolism using in vitro systems, such as rat liver S9 fractions. This would involve identifying the metabolites formed and comparing them to those of the parent Benzo(b)fluoranthene. A key question is whether the fluorine at the 9-position blocks the formation of the 9,10-dihydrodiol, a known tumorigenic metabolite of the parent compound. nih.gov This approach has been used effectively for the isomer 9-fluorobenzo[k]fluoranthene, where the fluorine atom was shown to prevent the formation of the corresponding 8,9-dihydrodiol.
Mutagenicity and Genotoxicity Assays: The biological activity of Benzo(b)fluoranthene, 9-fluoro- would be assessed using standard mutagenicity tests, such as the Ames test in Salmonella typhimurium. These studies would determine whether blocking metabolism at the 9-position alters the compound's mutagenic potential compared to the parent B[b]F.
Environmental Fate and Transport: Investigations into the compound's physicochemical properties, such as its solubility, vapor pressure, and partition coefficients, would provide insight into its likely behavior and persistence in the environment.
The table below outlines a potential research framework for Benzo(b)fluoranthene, 9-fluoro-.
| Research Area | Objective | Rationale |
| Synthesis | Develop a multi-step synthesis to obtain the pure compound. | Foundational step to enable all subsequent experimental work. |
| Spectroscopy | Characterize the compound using NMR, MS, and IR spectroscopy. | To confirm the chemical structure and ensure sample purity for biological assays. |
| Metabolism Studies | Incubate with liver microsomes to identify metabolites via HPLC and GC-MS. | To determine how the fluorine atom alters the metabolic profile compared to the parent compound. |
| Mutagenicity Assays | Evaluate mutagenic potential in bacterial reverse mutation assays (Ames test). | To assess how changes in metabolism affect the compound's biological activity and toxicity. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
89883-23-8 |
|---|---|
Molecular Formula |
C20H11F |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
6-fluoropentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C20H11F/c21-19-10-4-7-14-16-9-3-8-15-12-5-1-2-6-13(12)18(20(15)16)11-17(14)19/h1-11H |
InChI Key |
DOZKKSUUOVKEFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C5C=CC=C(C5=CC2=C43)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Fluorinated Benzo B Fluoranthenes
Established Synthetic Routes to the Benzo(b)fluoranthene (B32983) Core Structure
The construction of the pentacyclic benzo[b]fluoranthene (B1141397) framework is a significant synthetic challenge that has been addressed through several strategic approaches. These methods typically involve the formation of the key five-membered ring by cyclizing a suitably designed biaryl precursor.
One prominent method involves a Palladium-catalyzed intramolecular C–H arylation . In this approach, a precursor containing a phenanthrene (B1679779) and a phenyl group linked by an ether is synthesized. The aryl ether is converted to an aryl triflate, which then undergoes an intramolecular C–H arylation reaction catalyzed by a palladium complex to yield the benzo[b]fluoranthene core. rsc.org For example, the coupling of 9-bromophenanthrene (B47481) with aryl Grignard reagents can produce the necessary biaryl precursors, which, after conversion to aryl triflates, cyclize to afford benzo[b]fluoranthenes in yields ranging from 55–73%. rsc.org
A closely related and highly effective strategy is the intramolecular arene-triflate coupling reaction . This method has been successfully used for the regiospecific synthesis of various benzofluoranthene isomers, including benzo[b]fluoranthene. researchwithrutgers.com The process begins with the nickel-catalyzed coupling of an aryl bromide with an ortho-lithiated aryl methoxymethyl ether to create the biaryl precursor. researchwithrutgers.com The subsequent intramolecular coupling of the corresponding triflate, mediated by a palladium(II) catalyst, forms the final five-membered ring. researchwithrutgers.comresearchgate.net This procedure has been shown to produce benzo[b]fluoranthene in high yield. researchwithrutgers.com
A more classical approach involves the condensation of fluorene (B118485) with 2-chlorobenzaldehyde . The resulting 9-[2-chlorobenzylidene]-fluorene undergoes a dehydrohalogenative ring closure to give benzo[b]fluoranthene in high yield. epa.gov Other methods include domino reactions that combine Suzuki–Miyaura coupling with intramolecular C–H arylation to build the fluoranthene (B47539) core from components like bromonaphthalene derivatives and (2-bromophenyl)boronic acid. rsc.org
| Synthetic Route | Key Precursor Type | Catalyst / Reagent | Yield (%) | Reference |
| Intramolecular C-H Arylation | Aryl triflate from phenanthrene | Pd(OAc)₂ | 55-73% | rsc.org |
| Intramolecular Arene-Triflate Coupling | Biaryl triflate | PdCl₂(PPh₃)₂ / LiCl | 85% | researchwithrutgers.com |
| Dehydrohalogenative Cyclization | 9-[2-chlorobenzylidene]-fluorene | KOH / quinoline | High | epa.gov |
Strategies for Regioselective Fluorination in Polycyclic Aromatic Hydrocarbon Systems
Achieving regioselective fluorination in complex PAH systems is a central challenge in synthetic organic chemistry. The strategy employed often depends on whether the fluorine is introduced early in the synthesis using a fluorinated building block or late in the synthesis via direct fluorination of the fully formed aromatic core.
Modular approaches using fluorinated building blocks offer precise control over the fluorine atom's position. The Julia-Kocienski olefination is a powerful tool in this context, enabling the assembly of fluoroalkenes which can serve as key intermediates. nih.govwikipedia.org For instance, a modular synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides was achieved through two sequential Julia-Kocienski olefinations, demonstrating the high degree of control possible with this method. nih.gov These fluorinated olefin intermediates can then be subjected to cyclization reactions, such as oxidative photocyclization, to construct the final fluorinated PAH. nih.gov
Late-stage direct fluorination involves the reaction of a pre-formed PAH with an electrophilic fluorinating agent. Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for this purpose. researchgate.net However, direct fluorination of an unsubstituted PAH often leads to a mixture of isomers, as the reaction proceeds at the most electron-rich positions. For benzo[b]fluoranthene, these are typically not the C-9 position. Therefore, achieving regioselectivity with this method often requires the presence of directing groups or a deep understanding of the subtle differences in reactivity among the various C-H bonds in the molecule.
Development of Novel Approaches for Introducing Fluorine at the 9-Position
While the synthesis of benzo[b]fluoranthene derivatives with fluorine on the benzo ring has been reported, a direct and established synthesis for 9-fluoro-benzo[b]fluoranthene is not prominent in the literature. researchwithrutgers.com However, novel synthetic strategies developed for other complex PAHs can be conceptually applied to target this specific isomer.
One promising approach is a modular synthesis culminating in a photocyclization reaction . This strategy would involve the Julia-Kocienski olefination between a fluorenone derivative and a fluorinated sulfone building block to create a 1,2-diarylfluoroethene precursor. This precursor would be specifically designed so that subsequent intramolecular oxidative photocyclization forges the five-membered ring, placing the fluorine atom at the desired 9-position. This type of strategy has been successfully employed to create other regiospecifically fluorinated PAHs.
An alternative strategy could be adapted from the synthesis of the analogous 9-methyl-benzo[b]fluoranthene . psu.edu In that synthesis, the core is constructed from 3-methyl-1-oxo-1,2,3,3a-tetrahydrobenzo[b]fluoranthene, which already contains the substituent at the position that will become C-9 in the final aromatic product. psu.edu A similar synthetic logic could be applied, starting with a precursor that is fluorinated at the equivalent position. This would involve a multi-step synthesis to build a complex, fluorinated tetracyclic ketone which is then aromatized to yield the final target, 9-fluoro-benzo[b]fluoranthene. This approach moves the challenge from regioselective fluorination of the final PAH to the synthesis of a specific, fluorinated intermediate.
Exploration of BN-Doping and Other Heteroatom Substitutions in Benzo(b)fluoranthene Analogs
The replacement of a C=C bond in a PAH with an isoelectronic B–N unit, known as BN-doping, is a powerful method for tuning the electronic and photophysical properties of the resulting material. rsc.org This strategy has been successfully applied to the benzo[b]fluoranthene scaffold.
A series of BN-benzo[b]fluoranthenes have been synthesized via a straightforward N-directed borylative cyclization . rsc.orgrsc.orgbohrium.com This method uses a precursor containing an indolyl or pyrrolic nitrogen, which directs an electrophilic C–H borylation reaction using a boron source like boron tribromide (BBr₃). rsc.orgresearchgate.net The subsequent reaction with a Grignard reagent, such as mesityl Grignard, completes the synthesis of the BN-doped core. rsc.org These BN-analogs show significant modifications in their electronic structure compared to their all-carbon counterparts. rsc.org
Similarly, the introduction of nitrogen atoms to create aza-benzo[b]fluoranthenes (pyridofluoranthenes) has been achieved. thieme-connect.comthieme-connect.de These syntheses can be accomplished through a combination of Pd-catalyzed cross-coupling reactions and intramolecular C-H arylations. thieme-connect.comthieme-connect.de By strategically placing nitrogen atoms within the core structure, the electronic properties, such as the HOMO-LUMO gap, can be precisely modulated. beilstein-journals.org
| Analog Type | Synthetic Strategy | Key Reagents | Resulting Structure | Reference |
| BN-Benzo[b]fluoranthene | N-directed borylative cyclization | BBr₃, Mesityl-MgBr | B-N unit replaces a C=C bond | rsc.org, rsc.org |
| Pyridofluoranthene | Pd-catalyzed C-H arylation | Pd(OAc)₂, PPh₃ | Carbon atom replaced by Nitrogen | thieme-connect.com, beilstein-journals.org |
Mechanistic Studies of Fluorination Reactions and Yield Optimization
Understanding the mechanism of fluorination is crucial for controlling reaction outcomes and optimizing yields. For the electrophilic fluorination of aromatic compounds with N-F reagents like Selectfluor, theoretical studies have provided significant insight. rsc.orgresearchgate.net
The reaction is proposed to proceed via a Single Electron Transfer (SET) mechanism . rsc.org This involves the transfer of one electron from the electron-rich aromatic substrate to the Selectfluor reagent, forming a radical cation intermediate. rsc.orgnih.gov This pathway is generally preferred over a direct Sₙ2-type attack on the fluorine atom. rsc.org Computational analyses of the minimum energy path suggest that the DABCO (diazabicyclo[2.2.2]octane) moiety of the Selectfluor reagent plays an active role in the fluorination process. rsc.orgresearchgate.net The initial formation of a π-complex between the aromatic system and the reagent, stabilized by a fluorine bond (F···π), is also an important feature of the reaction coordinate. rsc.org
In the context of palladium-catalyzed reactions used to form the benzo[b]fluoranthene core, mechanistic studies have also yielded important information. For the intramolecular arene-triflate coupling, evidence suggests the intermediacy of radicals during the oxidative-addition of the aryl triflate to the palladium(0) catalyst. researchwithrutgers.com For C-H arylation reactions, kinetic studies using diaryliodonium salts as the aryl source show that the reaction is strongly accelerated by electron-withdrawing groups on the reagent, indicating that the C-H activation/arylation step is sensitive to the electronic nature of the oxidant. nih.gov Understanding these mechanistic details allows for the rational optimization of reaction conditions, such as the choice of ligand, base, and solvent, to maximize the yield of the desired product. beilstein-journals.orgresearchgate.net
Environmental Biogeochemistry and Transformation Pathways of Fluorinated Benzo B Fluoranthene Analogs
Environmental Distribution and Occurrence of Benzo(b)fluoranthene (B32983) and Related PAH Isomers
Polycyclic aromatic hydrocarbons (PAHs), including benzo(b)fluoranthene and its isomers, are widespread environmental contaminants. epa.gov They are found in various environmental compartments such as the air, water, and soil. epa.govcdc.gov The primary sources of PAHs are the incomplete combustion of organic materials, including fossil fuels, wood, and garbage. tpsgc-pwgsc.gc.caepa.gov As a result, they are commonly found in smoke and soot. epa.gov
Industrial activities and urban centers are significant contributors to PAH contamination. nih.gov For instance, benzo(b)fluoranthene is a component of coal tar pitch, used in the electronics industry, and creosote, a wood preservative. tpsgc-pwgsc.gc.caepa.gov Other sources include vehicle exhausts, asphalt (B605645) roads, and both municipal and industrial waste incineration. cdc.gov Natural sources like forest fires and volcanic activity also release PAHs into the environment. researchgate.net
In the atmosphere, PAHs can exist in the gas phase or be adsorbed onto dust particles, which facilitates their long-range transport. cdc.govresearchgate.net They can then be deposited into water bodies and soil. epa.gov In aquatic systems, PAHs tend to settle in sediments. nih.gov Soil contamination can occur near industrial sites, such as former gas-manufacturing plants or wood-treatment facilities. epa.gov
The distribution of PAH isomers in the environment is complex and depends on various factors, including the source and environmental conditions. For example, in the atmosphere, the distribution between the gas and particle phases is influenced by the number of aromatic rings. PAHs with three rings, like phenanthrene (B1679779) and anthracene, and some four-ring PAHs are predominantly found in the gas phase. nih.gov In contrast, larger PAHs with five or six rings are mainly associated with the particulate phase. nih.gov Studies in urban and coastal areas have shown that benzo(b)fluoranthene, along with benzo[ghi]perylene (B138134) and indeno[1,2,3-cd]pyrene, can be among the most abundant PAHs in particulate matter. researchgate.net
The following table provides a summary of the concentrations of benzo(b)fluoranthene and other PAHs found in various environmental media.
| Environmental Medium | PAH | Concentration Range |
| Air (Rural) | Benzo(a)pyrene | 0.02-1.2 ng/m³ |
| Air (Urban) | Benzo(a)pyrene | 0.15-19.3 ng/m³ |
| Air (Urban) | Benzo(b)fluoranthene | Not specified |
| Surface Water | Benzo(b)fluoranthene | Not specified |
| Soil | Benzo(b)fluoranthene | Not specified |
| Soil (Agricultural) | Benzo(a)pyrene | 4.0 x 10⁻³ to 0.34 x 10³ ng/g |
| Soil (Urban) | Benzofluoranthene isomers | up to 0.61 x 10³ ng/g |
| Sediments | Total PAHs | 7.00 x 10⁴–1.00 x 10⁹ ng/g |
Data compiled from various environmental studies. cdc.govnih.gov
Mechanistic Investigations of Environmental Partitioning and Transport for Fluorinated PAHs
The environmental partitioning and transport of fluorinated polycyclic aromatic hydrocarbons (PAHs) are governed by their physicochemical properties, particularly their solubility in water and their tendency to adsorb to organic matter and particulate matter. tpsgc-pwgsc.gc.ca Generally, PAHs have low water solubility and a high affinity for organic carbon. tpsgc-pwgsc.gc.ca
The partitioning of PAHs between the dissolved and particulate phases in aquatic systems is a critical process influencing their fate and transport. Studies on landfill leachates and stormwater have shown that organic pollutants, including PAHs, are often attached to colloids or are truly dissolved, contrary to the expectation of strong sorption to particulate matter. epa.gov For some PAHs like naphthalene (B1677914), the dissolved phase is dominant, whereas for others like phenanthrene and fluoranthene (B47539), the particulate-bound fraction is more significant. epa.gov
In sediments, the distribution of PAHs is strongly controlled by the sedimentary organic carbon content. nih.gov A positive correlation exists between PAH concentrations and the amount of organic carbon in different sediment size fractions. nih.gov This indicates that sedimentary organic matter is the primary factor controlling the distribution of PAHs. nih.gov Interestingly, different types of organic matter may exhibit varying sorption characteristics. For example, charcoal, plant detritus, and fecal pellets from marine worms appear to bind PAHs more strongly than organic matter associated with clay minerals. nih.gov
The partitioning of PAHs between the gas and particle phases in the atmosphere is crucial for their long-range transport. nih.gov The gas/particle partitioning coefficient, Kp, is used to describe this distribution and is related to the subcooled liquid vapor pressure of the individual PAH. nih.gov For semi-volatile PAHs, the partitioning is influenced by their reactivity in the atmosphere. osti.gov More reactive PAHs may have different partitioning behaviors during the day and night due to photochemical reactions. osti.gov
The table below summarizes key parameters influencing the environmental partitioning of selected PAHs.
| PAH | Log K_ow | Water Solubility (mg/L) | Vapor Pressure (Pa) | Primary Partitioning Behavior |
| Naphthalene | 3.37 | 31 | 10.4 | Mostly dissolved in water |
| Phenanthrene | 4.46 | 1.1 | 1.6 x 10⁻² | Mostly particulate in water |
| Fluoranthene | 5.16 | 0.26 | 1.2 x 10⁻³ | Mostly particulate in water |
| Benzo(b)fluoranthene | 6.04 | 0.0015 | 6.7 x 10⁻⁷ | Strongly adsorbs to organic matter |
K_ow: Octanol-water partition coefficient. Data compiled from various sources.
Atmospheric Fate and Particulate Association of Fluorinated Benzo(b)fluoranthene Species
The atmospheric fate of fluorinated polycyclic aromatic hydrocarbons (PAHs), including benzo(b)fluoranthene, is determined by a combination of physical and chemical processes. These compounds can exist in the atmosphere in both the gas phase and associated with particulate matter. researchgate.net The partitioning between these two phases is a key factor in their atmospheric lifetime and transport. nih.gov
Five- and six-ring PAHs, such as benzo(b)fluoranthene, are predominantly found in the particle phase in the atmosphere. nih.gov This association with atmospheric particles allows them to be transported over long distances. cdc.gov The distribution of individual particle-bound PAHs can be similar across different urban locations, suggesting common emission sources, with vehicle exhaust being a major contributor. researchgate.net Studies have identified benzo[b]fluoranthene (B1141397) as one of the most abundant PAH compounds in urban atmospheric particulate matter. researchgate.net
Once in the atmosphere, PAHs can be removed through wet and dry deposition or undergo chemical transformation. cdc.gov Photochemical reactions, driven by sunlight, can lead to the degradation of PAHs. cdc.gov The reactivity of PAHs in the atmosphere can influence their partitioning between the gas and particulate phases. osti.gov For instance, more reactive PAHs may exhibit different partitioning behaviors between day and night. osti.gov
The atmospheric lifetime of PAHs is also affected by their partitioning into the aqueous phase of fogs and clouds, where they can undergo oxidation. noaa.gov The conversion of parent PAHs to more soluble oxidized products can alter their phase distribution and, consequently, their atmospheric persistence. noaa.gov
The following table shows the typical atmospheric partitioning behavior of different classes of PAHs.
| PAH Class (by number of rings) | Predominant Atmospheric Phase |
| 3-ring (e.g., Phenanthrene, Anthracene) | Primarily gas phase |
| 4-ring (e.g., Fluoranthene, Pyrene) | Primarily gas phase |
| 5- and 6-ring (e.g., Benzo(b)fluoranthene) | Primarily particle phase |
Based on findings from studies on gas-particle partitioning of PAHs. nih.gov
Biodegradation Processes of Fluorinated Benzo(b)fluoranthenes in Environmental Matrices
Microbial degradation is a major process for the removal of polycyclic aromatic hydrocarbons (PAHs) from contaminated environments. nih.gov A wide variety of bacteria, fungi, and algae have the ability to degrade or transform these compounds. nih.gov In aerobic systems, bacteria are the primary organisms responsible for PAH degradation. nih.gov
The initial step in the aerobic bacterial degradation of PAHs typically involves the action of oxygenase enzymes, either monooxygenases or dioxygenases. nih.gov These enzymes introduce oxygen atoms into the aromatic ring, leading to the formation of a cis-dihydrodiol. nih.gov This intermediate is then rearomatized to a diol by a dehydrogenase enzyme. nih.gov
For fluoranthene, a related PAH, several bacterial strains have been shown to be capable of its degradation. For instance, a mixed culture of Pseudomonas sp., Bacillus sp., and Klebsiella sp. has been reported to biodegrade benzo(b)fluoranthene and other PAHs. Studies have also identified Celeribacter indicus as a fluoranthene-degrading bacterium.
The degradation of high-molecular-weight PAHs like benzo(b)fluoranthene can be more challenging for microorganisms. However, some bacteria have been isolated that can tolerate and degrade this compound. researchgate.net The degradation process can lead to the formation of various metabolites. For example, in the degradation of fluorene (B118485), metabolites such as hydroxyfluorenes, fluorenone, and phthalic acid have been identified. nih.gov For phenanthrene and pyrene, common metabolites include dihydrodiols, monohydroxylated compounds, and phthalic acid. nih.gov
The table below lists some of the key enzymes and metabolites involved in the aerobic microbial degradation of PAHs.
| Process | Key Components | Examples |
| Enzymes | Dioxygenases, Monooxygenases, Dehydrogenases | Initiate the breakdown of the aromatic rings. researchgate.net |
| Metabolites | Dihydrodiols, Diols, Hydroxylated compounds, Phthalic acid | Intermediary and final products of degradation. nih.gov |
Bacterial consortia, or communities of different bacterial species, often exhibit enhanced capabilities for the degradation of complex mixtures of pollutants like polycyclic aromatic hydrocarbons (PAHs). researchgate.net The interactions between different microbial populations can lead to more complete and efficient degradation than what can be achieved by individual strains.
A stable, seven-member bacterial community isolated from creosote-contaminated soil was shown to utilize fluoranthene as a sole carbon source and transform a mixture of 16 other PAHs. researchgate.net After a few days of incubation, most of the PAH components were degraded to below detection limits. researchgate.net This suggests that such consortia could be valuable for the bioremediation of PAH-contaminated sites. researchgate.net
In marine environments, a moderately halophilic bacterial consortium consisting of Ochrobactrum sp., Enterobacter cloacae, and Stenotrophomonas maltophilia was able to degrade both low and high molecular weight PAHs. nih.gov This consortium successfully degraded PAHs present in crude oil-contaminated saline wastewater, with 80% of high molecular weight PAHs and 100% of low molecular weight PAHs being removed. nih.gov
The synergistic action within these consortia is a key factor in their effectiveness. Some bacteria may produce biosurfactants that increase the bioavailability of hydrophobic PAHs, making them more accessible for degradation by other members of the community. mdpi.com For example, Mycobacterium species that degrade PAHs can form biofilms on PAH-containing surfaces, which enhances their degradation activity. mdpi.com The combination of different bacterial species, such as Micrococcus and Pseudomonas, has been shown to degrade naphthalene more rapidly than the individual isolates. mdpi.com
The development of joint fungal-bacterial consortia is also a promising area of research. Fungi can produce extracellular enzymes that can break down high molecular weight PAHs, making them more available for bacterial degradation. duke.edu
The following table highlights some bacterial consortia and their demonstrated PAH degradation capabilities.
| Bacterial Consortium Members | Target PAHs | Environment | Key Findings |
| Seven-member community (unspecified) | Fluoranthene and 16 other PAHs | Creosote-contaminated soil | Utilized fluoranthene as sole carbon source and degraded a complex PAH mixture. researchgate.net |
| Ochrobactrum sp., Enterobacter cloacae, Stenotrophomonas maltophilia | Phenanthrene, Fluorine, Pyrene, Benzo(e)pyrene | Marine water | Degraded both low and high molecular weight PAHs in saline wastewater. nih.gov |
| Pseudomonas sp., Bacillus sp., Klebsiella sp. | Benzo(b)fluoranthene, Benzo(k)fluoranthene | Not specified | Capable of degrading high molecular weight PAHs. |
| Micrococcus and Pseudomonas | Naphthalene | Petroleum-polluted soil | Consortium showed faster degradation than individual strains. mdpi.com |
In addition to bacteria and fungi, various algal species have been shown to play a role in the degradation and transformation of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net Algae can contribute to the removal of these pollutants from aquatic environments through both biosorption and biodegradation. researchgate.net
The process of biodegradation in microalgae involves a range of metabolic enzymes, including hydrolases, oxygenases, and transferases. researchgate.net These enzymes can break down PAH molecules into less complex and often less toxic compounds. The specific metabolic pathways and the resulting metabolites can vary depending on the algal species and the specific PAH being degraded.
While much of the research on microbial degradation has focused on bacteria, studies have demonstrated the potential of algae in PAH bioremediation. researchgate.net The table below provides a list of some algal species that have been investigated for their ability to degrade PAHs, although specific information on the degradation of fluorinated benzo(b)fluoranthene analogs is limited.
| Algal Species | PAHs Degraded |
| Selenastrum capricornutum | Benzo(a)pyrene |
| Chlorella vulgaris | Naphthalene, Phenanthrene |
| Scenedesmus platydiscus | Anthracene |
| Anabaena sp. | Phenanthrene |
This is a representative list, and further research is needed to fully understand the capabilities of different algal species in degrading a wide range of PAHs, including fluorinated analogs. researchgate.net
Photochemical and Other Abiotic Transformation Mechanisms in Aquatic and Terrestrial Environments
Detailed, peer-reviewed research on the specific photochemical and other abiotic transformation mechanisms of 9-fluoro-benzo(b)fluoranthene is not currently available in the public domain. The following discussion is based on the general principles of the environmental fate of polycyclic aromatic hydrocarbons (PAHs) and the known effects of fluorination on organic compounds.
In aquatic environments, the primary abiotic transformation pathway for PAHs is photolysis, which is the degradation of a compound by light. The process begins with the absorption of photons, which can excite the PAH to a higher energy state. This excited molecule can then undergo various reactions, including isomerization, oxidation, and polymerization, leading to a range of transformation products. The efficiency of photolysis is described by the quantum yield, which is the number of molecules transformed per photon absorbed. The environmental half-life of a PAH due to photolysis depends on this quantum yield, the intensity of sunlight, and the light-absorbing properties of the water.
The presence of other substances in the water can significantly influence the rate of photolysis. For example, dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers, potentially accelerating the degradation of PAHs. Conversely, they can also absorb light, shielding the PAH from direct photolysis and thus slowing down its degradation.
In terrestrial environments, the abiotic transformation of PAHs is more complex. While photolysis can occur on the soil surface, its importance diminishes with soil depth. Other abiotic processes, such as oxidation, may play a role. However, high molecular weight PAHs like benzo(b)fluoranthene are generally persistent in soil due to their low volatility and strong adsorption to soil organic matter, which reduces their availability for degradation.
The introduction of a fluorine atom into the benzo(b)fluoranthene structure to form 9-fluoro-benzo(b)fluoranthene is expected to alter its physicochemical properties. Fluorine is a highly electronegative atom, and its presence can affect the electron distribution within the aromatic system. This could potentially alter the molecule's light absorption characteristics and its reactivity towards photochemical and other abiotic degradation processes. However, without specific experimental data, the precise effects of fluorination on the transformation pathways and rates of benzo(b)fluoranthene remain speculative.
Data Tables
Due to the absence of specific experimental data for the abiotic transformation of 9-fluoro-benzo(b)fluoranthene, it is not possible to provide data tables on its degradation rates, half-lives, or transformation products in aquatic and terrestrial environments.
State of the Art Analytical Chemistry for Benzo B Fluoranthene, 9 Fluoro Quantification and Characterization
Advanced Chromatographic Separation Techniques for Isomer Resolution
The separation of fluorinated PAHs from their non-fluorinated parent compounds and other isomers is a significant analytical challenge. Advanced chromatographic techniques are essential for achieving the necessary resolution for accurate quantification.
Ultra-High-Performance Liquid Chromatography (UHPLC) is a primary tool, offering high resolution and rapid analysis times through the use of columns with sub-2 µm particles. nih.gov For fluorinated compounds, the choice of stationary phase is critical. Fluorinated stationary phases, such as those based on pentafluorophenyl (PFP), provide unique selectivity for halogenated aromatic compounds. chromatographyonline.com These phases engage in specific interactions, including π-π, dipole-dipole, and ion-exchange mechanisms, which differ from those of traditional C8 or C18 columns, often resulting in altered elution orders and enhanced separation of structurally similar compounds. chromatographyonline.comresearchgate.net The separation of fluorinated amphiles has been shown to be achievable based on their fluorine content by pairing a standard reverse-phase column with a fluorinated eluent, a strategy that could be adapted for fluorinated PAHs. nih.gov
Gas chromatography (GC) coupled with mass spectrometry is also a cornerstone for PAH analysis. researchgate.net For complex isomeric mixtures, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant increase in separation power, allowing for the resolution of compounds that would co-elute in a one-dimensional system.
Table 1: Potential Chromatographic Conditions for Benzo(b)fluoranthene (B32983), 9-fluoro- Analysis
| Parameter | HPLC/UHPLC Conditions | GC Conditions |
| Column | Pentafluorophenyl (PFP) phase, 1.7-2.7 µm particle size | High-temperature capillary column (e.g., DB-5ms, HT8) |
| Mobile Phase | Acetonitrile/Water gradient | Helium carrier gas |
| Detector | High-Resolution Mass Spectrometry (HRMS), Fluorescence Detector (FLD) | High-Resolution Mass Spectrometry (HRMS) |
| Key Advantage | Unique selectivity for fluorinated and aromatic compounds. chromatographyonline.com | High efficiency and resolution, especially with GCxGC. |
High-Resolution Mass Spectrometry for Structural Elucidation and Trace Analysis
High-resolution mass spectrometry (HRMS) is indispensable for the definitive identification and trace-level quantification of novel or uncommon contaminants like Benzo(b)fluoranthene, 9-fluoro-. Instruments such as Orbitrap or time-of-flight (TOF) mass spectrometers provide the high mass accuracy required to determine the elemental composition of an analyte with a high degree of confidence. nih.govnsf.gov For Benzo(b)fluoranthene, 9-fluoro- (C₂₀H₁₁F), HRMS can distinguish it from other isobaric interferences that may be present in complex samples.
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. nih.gov By isolating the precursor ion (the molecular ion of Benzo(b)fluoranthene, 9-fluoro-) and subjecting it to collision-induced dissociation, a unique fragmentation pattern is generated. This pattern provides evidence of the molecule's structural components, helping to confirm the identity and position of the fluorine substituent. This capability is vital for distinguishing between different fluorinated isomers. The combination of gas or liquid chromatography with HRMS (GC-HRMS or LC-HRMS) is the gold standard for expanding the scope of detection for emerging contaminants in environmental matrices. mdpi.commdpi.com
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for Benzo(b)fluoranthene, 9-fluoro-
| Parameter | Expected Value | Significance |
| Molecular Formula | C₂₀H₁₁F | --- |
| Calculated Exact Mass | 270.0845 | Provides high-confidence identification based on mass accuracy. |
| Primary MS/MS Fragments | [M-F]⁺, [M-HF]⁺ | Confirms the presence and loss of the fluorine substituent, aiding in structural confirmation. |
| Instrumentation | GC-Q-Orbitrap MS, LC-Q-Exactive Orbitrap | Provides the necessary high resolution and sensitivity for trace analysis. mdpi.commdpi.com |
Development and Validation of Certified Reference Materials for Fluorinated Benzo(b)fluoranthenes
The accuracy and reliability of analytical measurements are fundamentally dependent on the availability of high-purity reference materials. Certified Reference Materials (CRMs) are produced and certified under stringent international standards, such as ISO 17034, ensuring their traceability, purity, and stability. sigmaaldrich.com While CRMs for the parent compound, Benzo(b)fluoranthene, are commercially available for calibrating analytical instruments and validating methods sigmaaldrich.comhpc-standards.comlgcstandards.com, specific CRMs for fluorinated derivatives like Benzo(b)fluoranthene, 9-fluoro- are not common.
The development of a CRM for Benzo(b)fluoranthene, 9-fluoro- would involve several key steps:
High-Purity Synthesis: Chemical synthesis and purification of the compound to a very high degree of purity.
Unambiguous Identification: Comprehensive characterization using techniques like Nuclear Magnetic Resonance (NMR), HRMS, and spectroscopy.
Purity Assignment: Quantification of purity using methods like quantitative NMR (qNMR).
Homogeneity and Stability Studies: Ensuring the material is uniform and stable over time under specified storage conditions.
Certification: Issuing a certificate that states the certified property value (e.g., purity), its uncertainty, and traceability to national or international standards. sigmaaldrich.com
The availability of such a CRM is a prerequisite for establishing standardized methods and ensuring the comparability of data generated by different laboratories for environmental monitoring and regulatory purposes.
Overcoming Matrix Effects and Interferences in Complex Environmental Samples
Analyzing trace levels of Benzo(b)fluoranthene, 9-fluoro- in complex environmental samples such as soil, sediment, water, or biological tissues is complicated by the sample matrix. chromatographyonline.com Matrix components can co-extract with the analyte, causing signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. chromatographyonline.com Furthermore, chemical interferences from other compounds with similar properties can co-elute with the target analyte, leading to false positives. nih.gov
Several strategies are employed to overcome these challenges:
Advanced Sample Preparation: Techniques such as solid-phase extraction (SPE) and gel permeation chromatography (GPC) are used to remove interfering matrix components and enrich the analyte before instrumental analysis. chromatographyonline.comchromatographyonline.com
Isotope Dilution Mass Spectrometry (IDMS): The use of a stable isotope-labeled internal standard, such as ¹³C-labeled Benzo(b)fluoranthene, 9-fluoro-, is the most effective way to compensate for matrix effects and losses during sample preparation. The labeled standard behaves almost identically to the native analyte throughout the analytical process.
High-Resolution Instrumentation: As discussed previously, high-resolution chromatography (UHPLC, GC×GC) can separate the analyte from many interfering compounds, while HRMS can distinguish the analyte from isobaric interferences based on small mass differences. nsf.govchromatographyonline.com
Table 3: Strategies to Mitigate Matrix Effects for Benzo(b)fluoranthene, 9-fluoro- Analysis
| Sample Matrix | Major Interferents | Recommended Mitigation Strategy |
| Soil/Sediment | Humic substances, lipids, other PAHs | GPC cleanup, SPE, Isotope Dilution (IDMS) |
| Water | Dissolved organic matter, surfactants | Solid-Phase Extraction (SPE), IDMS |
| Biota (e.g., fish tissue) | Lipids, proteins | Saponification, GPC, SPE, IDMS cdc.gov |
Application of Spectroscopic Methods for In Situ Characterization of Fluorinated Benzo(b)fluoranthenes
Spectroscopic techniques, particularly those based on fluorescence, are powerful tools for the analysis of PAHs due to their inherent aromatic structure. ulpgc.esresearchgate.net The introduction of a fluorine atom into the benzo(b)fluoranthene structure is expected to cause shifts in its excitation and emission spectra, potentially allowing for its selective detection.
Fluorescence Spectroscopy: This technique is highly sensitive and can be used for quantification. researchgate.net Conventional fluorescence spectroscopy and more advanced methods like synchronous fluorescence spectroscopy (SFS) can help resolve complex mixtures of PAHs. researchgate.netstrath.ac.uk SFS simplifies complex spectra by scanning both excitation and emission monochromators with a constant wavelength offset, which can enhance the specificity for individual compounds. strath.ac.uk
Excitation-Emission Matrix (EEM) Spectroscopy: EEM, combined with mathematical modeling techniques like Parallel Factor Analysis (PARAFAC), can deconvolute the fluorescence signal of individual components from a complex mixture containing multiple fluorophores, such as in natural waters. nih.govnih.gov This approach could potentially identify and quantify Benzo(b)fluoranthene, 9-fluoro- in the presence of other PAHs and natural organic matter. nih.gov
Laser-Induced Fluorescence (LIF): LIF offers very high sensitivity and the potential for remote, in-situ analysis, making it suitable for field screening of contaminated sites. researchgate.net
While these methods offer promise for rapid screening and in-situ characterization, their application is often limited by spectral overlap from other PAHs and environmental matrix components. researchgate.net Therefore, they are frequently used as screening tools, with chromatographic methods required for confirmation and precise quantification.
Mechanistic Ecotoxicological Investigations of Benzo B Fluoranthene, 9 Fluoro in Non Human Organisms
Biotransformation and Metabolic Pathways in Aquatic and Terrestrial Biota
The biotransformation of xenobiotics like 9-F-BbF is a critical process that determines their persistence and toxic potential in an organism. In both aquatic and terrestrial biota, polycyclic aromatic hydrocarbons (PAHs) are typically metabolized by a suite of enzymes, primarily the cytochrome P450 (CYP) monooxygenases, to form more water-soluble and excretable metabolites.
The metabolic pathway of the parent compound, benzo(b)fluoranthene (B32983) (BbF), generally involves the formation of phenols, dihydrodiols, and quinones. A key activation pathway for many PAHs involves the formation of dihydrodiol epoxides, which are highly reactive and can bind to cellular macromolecules. For 9-F-BbF, the presence of the fluorine atom can significantly influence its metabolic fate. Fluorine is a strong electron-withdrawing group, which can alter the electronic properties of the aromatic system and affect the regioselectivity of enzymatic attacks.
Research indicates that the metabolism of fluorinated PAHs can be either hindered or shifted to different positions on the aromatic rings compared to their non-fluorinated counterparts. The fluorine substituent can block metabolism at the site of fluorination and may direct metabolic activation to other regions of the molecule. The primary metabolites identified for similar fluorinated PAHs often include hydroxylated and dihydrodiol derivatives. For instance, the metabolism of 9-F-BbF is expected to proceed through pathways that avoid direct oxidation of the carbon-fluorine bond, leading to the formation of various phenolic and dihydrodiol metabolites at other positions on the molecule.
Table 1: Potential Metabolic Pathways and Metabolites of Benzo(b)fluoranthene, 9-fluoro-
| Metabolic Phase | Enzyme System | Potential Reaction | Expected Metabolites |
|---|---|---|---|
| Phase I | Cytochrome P450 (CYP) Monooxygenases | Hydroxylation, Epoxidation | Phenols (e.g., Hydroxy-9-F-BbF), Dihydrodiols (e.g., 9-F-BbF-dihydrodiol) |
| Phase I | Epoxide Hydrolase | Hydration of Epoxides | Dihydrodiols |
| Phase II | Glutathione (B108866) S-transferases (GSTs) | Conjugation | Glutathione conjugates |
| Phase II | UDP-glucuronosyltransferases (UGTs) | Conjugation | Glucuronide conjugates |
Genotoxic and Mutagenic Effects in Non-Human Somatic Tissues
The genotoxicity of PAHs is a significant concern, as damage to genetic material can lead to long-term adverse effects, including carcinogenesis. The mutagenic potential of 9-F-BbF is intrinsically linked to its metabolic activation. The formation of reactive metabolites, particularly diol epoxides, is a primary mechanism of PAH-induced genotoxicity.
Studies on fluorinated PAHs have shown varied results regarding their genotoxicity compared to the parent compounds. The position of the fluorine atom is a critical determinant of mutagenic activity. In some cases, fluorination can decrease or abolish the mutagenicity of a PAH by blocking the formation of a bay-region diol epoxide, which is often the ultimate carcinogenic metabolite. Conversely, if fluorination directs metabolism towards the formation of other reactive species or enhances the reactivity of a diol epoxide, it could increase genotoxicity. For 9-F-BbF, the fluorine at position 9 is adjacent to the K-region, which could influence the formation of reactive intermediates. The genotoxic effects are typically assessed using assays such as the comet assay (single-cell gel electrophoresis) to detect DNA strand breaks and the micronucleus test to identify chromosomal damage.
Molecular Mechanisms of DNA Adduct Formation in Experimental Animal Models
The covalent binding of reactive metabolites to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis. For PAHs, the most mutagenic and carcinogenic metabolites are often bay-region diol epoxides. The parent compound, BbF, is known to be activated to a potent mutagenic and carcinogenic diol epoxide, BbF-9,10-diol-11,12-epoxide.
In the case of 9-F-BbF, the fluorine atom's electronic influence can alter the properties and formation of the diol epoxide. The mechanism involves the enzymatic epoxidation of the benzo-ring, followed by hydrolysis to a dihydrodiol, and a second epoxidation to form the diol epoxide. This highly electrophilic diol epoxide can then attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable adducts. The presence of fluorine can impact the stability and reactivity of the carbocation formed from the opening of the epoxide ring, thereby influencing the efficiency of DNA adduct formation. The specific adducts formed can be identified and quantified using sensitive techniques like ³²P-postlabelling or liquid chromatography-mass spectrometry (LC-MS).
Immunomodulatory Responses in Vertebrate and Invertebrate Model Organisms
The immune system is a sensitive target for chemical contaminants. PAHs have been shown to exert immunomodulatory effects, often leading to immunosuppression, which can increase an organism's susceptibility to diseases and parasites. These effects can be mediated through various mechanisms, including interaction with the aryl hydrocarbon receptor (AhR), which plays a role in regulating immune responses.
Exposure to 9-F-BbF may alter immune functions in both vertebrates (e.g., fish) and invertebrates (e.g., mussels, crustaceans). In vertebrates, potential effects include alterations in lymphocyte proliferation, antibody production, and the function of phagocytic cells like macrophages. In invertebrates, which rely on innate immunity, endpoints such as phagocytic activity, hemocyte counts, and the expression of immune-related genes and proteins (e.g., lysozyme, phenoloxidase) are often evaluated. The fluorine substituent in 9-F-BbF could potentially modify its binding affinity for the AhR, thereby altering the downstream immunotoxic responses compared to the parent BbF compound.
Induction of Oxidative Stress and Associated Biomarkers in Ecotoxicological Studies
Exposure to PAHs can lead to an imbalance between the production of reactive oxygen species (ROS) and an organism's ability to detoxify these reactive products, resulting in oxidative stress. This condition can cause damage to lipids, proteins, and DNA. The metabolism of PAHs, particularly through redox cycling of PAH quinones, is a significant source of ROS generation.
In ecotoxicological studies, the induction of oxidative stress by 9-F-BbF can be assessed by measuring a range of biomarkers. These biomarkers provide an integrated measure of exposure and effect. The presence of the fluorine atom in 9-F-BbF may influence the formation of redox-active quinone metabolites, thereby affecting the extent of ROS production.
Table 2: Common Biomarkers of Oxidative Stress in Ecotoxicological Studies
| Biomarker Category | Specific Biomarker | Biological Effect Measured |
|---|---|---|
| Antioxidant Enzymes | Superoxide (B77818) Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals. |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide. | |
| Non-Enzymatic Antioxidants | Glutathione (GSH) | Scavenges free radicals and is a cofactor for antioxidant enzymes. |
| Glutathione Reductase (GR) | Reduces oxidized glutathione (GSSG) back to GSH. | |
| Oxidative Damage | Lipid Peroxidation (e.g., TBARS assay) | Measures damage to cellular membranes. |
| Oxidative Damage | Protein Carbonyls | Indicates oxidative damage to proteins. |
Computational Chemistry and in Silico Modeling of Benzo B Fluoranthene, 9 Fluoro
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbital energies. For Benzo(b)fluoranthene (B32983), 9-fluoro-, these calculations can elucidate the impact of the fluorine substituent on its electronic character and reactivity compared to the parent compound.
The introduction of a highly electronegative fluorine atom at the 9-position is expected to have a significant effect on the molecule's electronic landscape. It acts as a strong electron-withdrawing group, which generally lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons (i.e., its ionization potential), while the LUMO energy relates to its ability to accept electrons (i.e., its electron affinity). A stabilization of these orbitals can alter the molecule's reactivity in processes such as chemical oxidation or its interaction with biological receptors.
The HOMO-LUMO gap is a critical parameter, serving as an indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. Quantum chemical calculations can predict whether the fluorine substitution widens or narrows this gap, thereby offering insights into its relative stability. researchgate.net Furthermore, these methods can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack. For instance, the region around the fluorine atom would be predicted to have a negative electrostatic potential, influencing how the molecule interacts with other polar molecules or receptor sites.
Table 1: Hypothetical Quantum Chemical Properties of Benzo(b)fluoranthene and its 9-fluoro- derivative
| Property | Benzo(b)fluoranthene (Parent) | Benzo(b)fluoranthene, 9-fluoro- (Predicted) | Rationale for Prediction |
| HOMO Energy | -5.50 eV | -5.75 eV | Fluorine's electronegativity stabilizes the orbital, lowering its energy. |
| LUMO Energy | -1.80 eV | -1.95 eV | Fluorine's electron-withdrawing effect also lowers the LUMO energy. |
| HOMO-LUMO Gap | 3.70 eV | 3.80 eV | The stabilization effect may be slightly more pronounced on the HOMO, potentially increasing the gap and stability. |
| Dipole Moment | ~0 D | > 0 D | The C-F bond introduces significant polarity, creating a net dipole moment. |
Note: The values in this table are illustrative examples based on established chemical principles and are not derived from specific experimental or calculated data for 9-fluoro-benzo(b)fluoranthene.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions in Non-Human Systems
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.net For PAHs, a key receptor in many species, from fish to bacteria, is the Aryl Hydrocarbon Receptor (AhR), which mediates many of the toxic effects of these compounds. nih.govnih.gov In silico docking of Benzo(b)fluoranthene, 9-fluoro- into the ligand-binding pocket of a non-human AhR (e.g., from a fish species) or a bacterial dioxygenase could predict its binding affinity and pose. researchgate.net The simulation would assess how the fluorinated ligand fits within the receptor's binding site and calculate a scoring function to estimate the strength of the interaction. The presence of the fluorine atom could influence binding through steric effects or by forming specific electrostatic or halogen-bond interactions with amino acid residues in the receptor pocket.
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. nih.govresearchgate.net MD simulations model the movements and interactions of all atoms in the system, providing a dynamic view of the binding. bohrium.com An MD simulation could reveal whether the initial docked pose of Benzo(b)fluoranthene, 9-fluoro- is stable or if the ligand reorients within the binding pocket. It also allows for the calculation of binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. Studies have shown that MD simulations can reveal how conformational changes in a receptor, such as a bacterial naphthalene (B1677914) dioxygenase, can lead to more stable binding of PAHs. researchgate.net The fluorine atom's influence on the local electrostatic environment could be critical in maintaining or disrupting key interactions within the binding pocket.
Prediction of Environmental Partitioning Coefficients (e.g., Log Kow) for Fluorinated PAH Derivatives
The octanol-water partitioning coefficient (Kow), typically expressed as its logarithm (Log Kow or LogP), is a crucial parameter for predicting the environmental distribution and bioaccumulation potential of a chemical. A high Log Kow value indicates hydrophobicity and a tendency to partition into organic matter and fatty tissues. While many empirical and fragment-based methods exist for predicting LogP, they often struggle with fluorinated compounds due to the complex electronic effects of fluorine. publish.csiro.aublackthorn.aichemrxiv.org
Fluorination can have competing effects on lipophilicity. While fluorine is highly electronegative and the C-F bond is polar, the fluorine atom itself is not a hydrogen bond donor and its surface can be considered hydrophobic. publish.csiro.au This can sometimes lead to unexpected or "abnormal" changes in LogP that are not well-captured by simple models. researchgate.net Therefore, more sophisticated physics-based methods, such as those using quantum mechanics (QM) implicit solvent models or specialized machine learning algorithms trained on datasets of fluorinated compounds, are recommended for more accurate predictions. blackthorn.aichemrxiv.org
For Benzo(b)fluoranthene, 9-fluoro-, these advanced models would be used to calculate the free energy of solvation in both octanol (B41247) and water to derive a LogP value. The parent compound, Benzo(b)fluoranthene, has a computed XLogP3 value of 6.4, indicating high hydrophobicity. nih.gov The addition of a single fluorine atom to an aromatic ring generally increases the LogP value.
Table 2: Predicted Environmental Partitioning Coefficients for Benzo(b)fluoranthene, 9-fluoro-
| Parameter | Parent Compound Value (Benzo(b)fluoranthene) | Predicted Value (Benzo(b)fluoranthene, 9-fluoro-) | Prediction Method |
| Log Kow (LogP) | 6.4 (XLogP3) nih.gov | ~6.6 - 6.8 | Physics-based QM models or specialized machine learning algorithms. chemrxiv.orgresearchgate.net |
| Water Solubility | Very Low (e.g., < 0.01 mg/L) | Lower than parent | Inversely correlated with Log Kow. |
| Soil Adsorption Coefficient (Koc) | High (e.g., > 10^5 L/kg) | Higher than parent | Directly correlated with Log Kow. |
Note: The predicted values are estimates based on the general effect of fluorination on aromatic systems and are not experimentally determined.
In Silico Prediction of Metabolic Transformation Products and Pathways
In silico tools can predict the metabolic fate of a xenobiotic by simulating its interaction with key metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily in Phase I metabolism. nih.gov Software platforms like SwissADME, MetaTox, or others use models of CYP active sites to identify which positions on a molecule are most likely to be oxidized. nih.gov These tools can also predict conjugation reactions of Phase II metabolism.
For Benzo(b)fluoranthene, 9-fluoro-, the primary metabolic pathways are expected to involve oxidation to form epoxides, phenols, and dihydrodiols. However, the fluorine atom at the 9-position is a key modulator of this process. The carbon-fluorine bond is very strong and generally resistant to enzymatic cleavage. Therefore, the 9-position is expected to be blocked from direct metabolic attack.
The strong electron-withdrawing nature of fluorine can also electronically influence the reactivity of other sites on the aromatic ring system. This can either deactivate certain positions towards oxidation or activate others, potentially shunting metabolism down different pathways compared to the parent compound. In silico models would predict a metabolic map showing the likely products, such as various regioisomers of 9-fluoro-benzo[b]fluoranthene-diols, -epoxides, and -phenols. It is known that the metabolism of PAHs can lead to the formation of reactive metabolites that are more toxic than the parent compound, and predicting these pathways is a critical step in risk assessment. mdpi.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Fluorinated Analogs
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a group of compounds with variations in their biological activity or a specific property like toxicity. nih.govnih.gov To develop a QSAR model for the toxicity of fluorinated benzo[b]fluoranthene (B1141397) analogs, a dataset of these compounds with measured experimental toxicity values (e.g., LC50 in an aquatic organism or AhR activation potential) would be required. nih.gov
The process involves several steps:
Data Collection: Compile a training set of fluorinated benzo[b]fluoranthene analogs with known toxicity data.
Descriptor Calculation: For each molecule in the set, calculate a wide range of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, number of fluorine atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.govresearchgate.net
Model Building: Use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to find the best correlation between a subset of descriptors and the observed toxicity. nih.gov
Validation: The resulting model must be rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) to ensure its robustness and predictive power. nih.govresearchgate.net
A hypothetical QSAR model might take the form of an equation like: Toxicity (log 1/LC50) = a(Log Kow) - b(HOMO-LUMO Gap) + c*(Molecular Surface Area) + d where a, b, c, and d are coefficients determined by the regression analysis. Such a model could then be used to predict the toxicity of new or untested fluorinated analogs, including Benzo(b)fluoranthene, 9-fluoro-, provided they fall within the model's applicability domain.
Table 3: Hypothetical Data for a QSAR Model of Fluorinated Benzo(b)fluoranthene Analogs
| Compound | Log Kow | HOMO-LUMO Gap (eV) | van der Waals Surface Area (Ų) | Observed Toxicity (log 1/LC50) |
| Benzo(b)fluoranthene, 1-fluoro- | 6.65 | 3.75 | 255 | 5.1 |
| Benzo(b)fluoranthene, 7-fluoro- | 6.68 | 3.78 | 255 | 5.3 |
| Benzo(b)fluoranthene, 9-fluoro- | 6.70 | 3.80 | 255 | Predicted: 5.4 |
| Benzo(b)fluoranthene, 6,9-difluoro- ontosight.ai | 6.85 | 3.95 | 260 | 5.8 |
Note: This table is a hypothetical illustration of a QSAR dataset. The values are not from experimental measurements.
Structure Activity Relationship Sar Studies for Fluorinated Benzo B Fluoranthene Derivatives
Impact of Fluorine Substitution on Environmental Mobility and Persistence
The environmental behavior of a PAH like benzo(b)fluoranthene (B32983) is dictated by properties such as volatility and solubility. The parent compound, benzo(b)fluoranthene, is a solid with low volatility and very low water solubility. tpsgc-pwgsc.gc.ca Consequently, it strongly adsorbs to organic matter in soil and sediment, degrading very slowly. tpsgc-pwgsc.gc.ca
Fluorination of PAHs can modify these fundamental properties. The introduction of fluorine atoms can increase solubility in some organic solvents. oup.comresearchgate.net However, for monofluorinated PAHs, the physicochemical properties can be largely similar to the non-fluorinated parent compounds. researchgate.net This similarity arises from two competing effects of the fluorine atom: the creation of a dipole moment, which can increase polarity, and a reduction in London dispersion forces. researchgate.net
Correlation between Fluorine Position and Bioavailability in Non-Human Organisms
The bioavailability of PAHs is complex, influenced by their low aqueous solubility and strong tendency to bind to sediment and soil particles. nih.gov For aquatic organisms, PAHs dissolved in porewater are considered the most bioavailable fraction. sciopen.com However, deposit-feeding organisms can also accumulate these compounds directly from ingested sediment.
The effect of fluorination on bioavailability is not straightforward and can be compound-specific. In some pharmaceutical compounds, for example, fluorination has been shown to improve oral bioavailability. acs.org For PAHs, the picture is less clear. Studies on the parent benzo(b)fluoranthene have determined oral relative bioavailability factors (RBAFs) from contaminated soil in mice, with mean values ranging from 8% to 14%. acs.org
Elucidation of Specific Fluorine Effects on Metabolic Enzyme Interactions
The metabolic activation of PAHs is a critical step in their mechanism of toxicity and is primarily carried out by the cytochrome P450 (CYP) family of enzymes. biorxiv.orguniba.it These enzymes introduce oxygen into the PAH ring system, typically forming epoxides which are then hydrolyzed to dihydrodiols. nih.gov The parent compound, benzo(b)fluoranthene, is metabolized by rat liver enzymes to several products, including 5- and 6-hydroxybenzo(b)fluoranthene and trans-11,12-dihydro-11,12-dihydroxybenzo(b)fluoranthene. umn.edupsu.edu
Research on the closely related isomer, benzo[k]fluoranthene (B33198) (B[k]F), provides significant insight into the profound effect of fluorine substitution on these metabolic pathways. A study investigating the metabolism of fluorinated B[k]F derivatives using rat liver S-9 fractions revealed that the position of the fluorine atom dramatically alters the resulting metabolites. nih.gov
The most pronounced effect was observed with 9-fluoro-benzo[k]fluoranthene. nih.gov Unlike the parent B[k]F, which primarily forms the 8,9-dihydrodiol and 9-hydroxy derivatives, these metabolites were not detected with 9-fluoro-B[k]F. nih.gov The fluorine atom at the 9-position effectively blocks metabolism at that site and redirects the enzymatic activity to other parts of the molecule, leading to the formation of a 2,3- or 4,5-dihydrodiol. nih.gov This demonstrates that a strategically placed fluorine atom can act as a metabolic blocker, fundamentally changing the profile of metabolites produced. Mass spectral data also indicated that the fluorine substituent is not significantly lost during metabolism. nih.gov
Table 1: Comparison of Major Metabolites of Benzo[k]fluoranthene (B[k]F) and 9-Fluoro-B[k]F Data sourced from a study using rat liver S-9 metabolism systems. nih.gov
| Compound | Detected Metabolites | Blocked Metabolites (Compared to B[k]F) |
| Benzo[k]fluoranthene (B[k]F) | 8,9-dihydro-8,9-dihydroxyB[k]F, 2,3-quinone of B[k]F, 3-, 8-, and 9-hydroxyB[k]F | N/A |
| 9-Fluoro-B[k]F | 2,3- or 4,5-dihydrodiol of 9-fluoroB[k]F | 8,9-dihydro-8,9-dihydroxy-, 9-hydroxy-, 10,11-dihydro-10,11-dihydroxy derivatives |
Comparative Analysis of Biological Activities of Benzo(b)fluoranthene, 9-fluoro- with Isomers and Non-Fluorinated Counterparts
The alteration of metabolic pathways due to fluorination has direct consequences for the biological activity of the compound, such as its mutagenicity. The formation of specific dihydrodiol epoxides is often the key step in the activation of PAHs to their ultimate carcinogenic forms. nih.gov
A comparative study on the mutagenicity of fluorinated benzo[k]fluoranthene isomers in the Salmonella typhimurium TA100 assay provides a clear example of the structure-activity relationship. nih.gov The results showed that the biological effect of fluorination is highly dependent on the substituent's position. While 3-fluoro-B[k]F was found to be more mutagenic than the parent compound, both 8-fluoro-B[k]F and 9-fluoro-B[k]F were less active than B[k]F. nih.gov
This suggests that by blocking the formation of the highly mutagenic 8,9-dihydrodiol metabolite, the fluorine atom at the 9-position leads to a detoxification of the molecule in this specific assay. nih.govnih.gov The parent compound, benzo(b)fluoranthene, is known to be mutagenic and is reasonably anticipated to be a human carcinogen. biorxiv.orgnih.gov While direct comparative data for 9-fluoro-benzo(b)fluoranthene is unavailable, the findings from its B[k]F isomer strongly suggest that the 9-fluoro substitution would likely decrease its mutagenic potential relative to the non-fluorinated counterpart by altering its metabolic activation.
Table 2: Relative Mutagenic Activity of Fluorinated Benzo[k]fluoranthene (B[k]F) Derivatives Activity assessed in Salmonella typhimurium TA100 with rat liver S-9 activation. nih.gov
| Compound | Mutagenic Activity Compared to B[k]F |
| Benzo[k]fluoranthene (B[k]F) | Baseline |
| 3-Fluoro-B[k]F | More Mutagenic |
| 8-Fluoro-B[k]F | Less Active |
| 9-Fluoro-B[k]F | Less Active |
Development of Predictive Models Linking Chemical Structure to Ecotoxicological Endpoints
Predictive toxicology, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for assessing the risks of chemicals with limited experimental data. nih.govhilarispublisher.com For PAHs, QSAR models have been developed to predict ecotoxicological endpoints, such as acute toxicity (e.g., LC₅₀) in aquatic organisms like Daphnia magna and fish. nih.gov These models typically use calculated molecular descriptors, such as those related to molecular size, shape, and electronic properties (e.g., van der Waals surface area, electrotopological state), to correlate the chemical structure with its biological activity. researchgate.netnih.gov
Currently, the development of specific QSAR models for fluorinated PAHs is an area of ongoing research. While general PAH models exist, the unique effects of fluorine substitution—such as altered electronic distribution and metabolic blocking—would need to be specifically parameterized to create accurate predictive models for this subclass of compounds. ontosight.ai The establishment of such models would require a robust dataset of experimental toxicity values for a range of fluorinated PAHs, which is not yet available. Future work in this area could provide a cost-effective method for prioritizing the testing of numerous fluorinated PAHs and assessing their environmental risks. nih.gov
Emerging Research Directions and Future Perspectives in Fluorinated Benzo B Fluoranthene Science
Innovative Bioremediation and Phytoremediation Strategies for Contaminated Environments
The persistence of PAHs in the environment is a significant concern, and bioremediation and phytoremediation offer sustainable and cost-effective cleanup solutions. mdpi.comtaylorfrancis.com Research is increasingly focused on developing and enhancing these green technologies to tackle the challenges posed by modified structures like F-PAHs.
Bioremediation: The use of microorganisms to degrade pollutants is a cornerstone of environmental cleanup. cabidigitallibrary.org For PAHs, this often involves bioaugmentation, where specific microbial strains or consortia with high degradation capabilities are introduced to a contaminated site. nih.gov Studies have shown that microbial consortia can be more effective than single strains at degrading complex mixtures of PAHs, including high-molecular-weight compounds like benzo(b)fluoranthene (B32983). mdpi.com Future research will likely focus on identifying and engineering microbes that can effectively cleave the strong carbon-fluorine bond, a key challenge in the degradation of F-PAHs. The stimulation of indigenous microbial populations (biostimulation) by adding nutrients or substrates is another promising avenue. researchgate.net
Phytoremediation: This strategy uses plants to remove, degrade, or contain environmental contaminants. nih.govfrontiersin.org The effectiveness of phytoremediation is often linked to the plant's root system and the associated rhizosphere microorganisms (rhizoremediation). nih.gov Plants can enhance the microbial degradation of PAHs in the soil surrounding their roots. frontiersin.org Research has demonstrated that various plants, such as wheat, ryegrass, and different tree species, can significantly decrease the concentration of PAHs in contaminated soil. nih.govfrontiersin.org For F-PAHs like Benzo(b)fluoranthene, 9-fluoro-, future studies will need to identify plant species that are not only tolerant to these specific compounds but also actively promote their degradation in the rhizosphere.
| Remediation Strategy | Description | Key Research Focus for F-PAHs |
| Bioaugmentation | Introduction of specific microorganisms to enhance degradation. nih.gov | Isolating or engineering microbes with enzymes capable of C-F bond cleavage. |
| Biostimulation | Stimulating indigenous microbes by adding nutrients or substrates. researchgate.net | Optimizing environmental conditions to enhance the activity of native F-PAH degraders. |
| Phytoremediation | Use of plants to clean up contaminants. frontiersin.orgfrontiersin.org | Screening for F-PAH tolerant plant species with high biomass and root exudation. |
| Rhizoremediation | Plant-assisted microbial degradation in the root zone. nih.gov | Understanding the complex interactions between F-PAHs, plant roots, and microbial communities. |
Refined Ecotoxicological Risk Assessment Methodologies for Fluorinated PAHs in Ecosystems
Standard ecotoxicological risk assessments for conventional PAHs may not be adequate for their fluorinated counterparts. The presence of fluorine can alter a compound's bioavailability, bioaccumulation potential, and toxicity profile. ontosight.aiontosight.ai Therefore, refined methodologies are needed to accurately evaluate the ecological risks of F-PAHs.
A common approach for risk assessment is the calculation of a Risk Quotient (RQ), which compares the environmental concentration of a pollutant to a predicted no-effect concentration (PNEC). researchgate.nettandfonline.com Developing accurate PNEC values for F-PAHs is a critical research need. This requires extensive ecotoxicity testing on a variety of relevant species from different trophic levels. itrcweb.org
Challenges in risk assessment for fluorinated compounds include their potential to exist in complex mixtures and the difficulty in predicting their environmental behavior. nih.gov Future research should focus on:
Developing specific toxicity data: Conducting laboratory and field studies to determine the acute and chronic effects of F-PAHs on key ecological receptors. itrcweb.orgintegral-corp.com
Understanding bioaccumulation: Investigating how F-PAHs are taken up, distributed, and magnified in food webs. nih.gov
Mixture toxicity: Assessing the combined toxic effects of F-PAHs and other co-contaminants.
| Risk Assessment Component | Description | Future Direction for F-PAHs |
| Hazard Identification | Identifying the potential adverse effects of a substance. | Characterizing the specific toxicological profile of compounds like Benzo(b)fluoranthene, 9-fluoro-. |
| Exposure Assessment | Determining the extent of contact with the substance in the environment. nih.gov | Developing models that predict the environmental fate and transport of F-PAHs. |
| Dose-Response Assessment | Quantifying the relationship between the amount of substance and the extent of the toxic effect. | Establishing specific toxicity reference values for various ecological endpoints. |
| Risk Characterization | Integrating the above data to estimate the probability and magnitude of adverse effects. researchgate.net | Calculating reliable Risk Quotients (RQs) for different environmental compartments (water, soil, sediment). tandfonline.com |
Advancement of Non-Invasive Techniques for Environmental Monitoring and Detection
Effective management of F-PAHs requires sensitive and efficient monitoring techniques. Traditional methods often involve collecting environmental samples (soil, water) and performing complex laboratory analyses. There is a growing trend towards developing non-invasive or minimally invasive methods for rapid, in-situ monitoring. nih.gov
Innovations in this area include:
Immunosensors: These devices use antibodies to detect specific molecules, offering the potential for portable and rapid field analysis of PAHs in water. nih.gov
Molecularly Imprinted Polymers (MIPs): These are synthetic receptors designed to bind to a specific target molecule. MIPs coupled with luminescent nanoparticles and magnetic separation can offer highly selective and sensitive detection of PAHs in complex samples. nih.gov
Fluorine-Specific Detection: Advanced analytical techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS/MS) can be used for non-targeted screening of fluorinated compounds, helping to identify novel or unexpected F-PAHs in environmental samples. nih.gov
Biomonitoring: Using organisms to assess environmental contamination provides an integrated measure of bioavailable pollutants. nih.gov Research into non-invasive biomonitoring matrices like hair and nails is emerging for other persistent fluorinated compounds and could potentially be applied to F-PAHs. mdpi.com
Interdisciplinary Research Integrating Omics Technologies with Chemical Analysis
The integration of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) with traditional chemical analysis offers a powerful approach to understanding the impacts of F-PAHs. nih.govnih.gov This interdisciplinary research can provide a holistic view, from the presence of a chemical in the environment to its ultimate biological effect at the molecular level.
Transcriptomics: Can reveal which genes are activated or deactivated in an organism upon exposure to an F-PAH, providing insights into the mechanisms of toxicity and the organism's stress response.
Proteomics and Metabolomics: Can identify changes in protein and metabolite profiles, serving as potential biomarkers of exposure and effect. nih.gov These high-throughput platforms can help in risk assessment and in understanding the molecular pathways disrupted by F-PAHs. ahajournals.org
By combining chemical data on the concentration of Benzo(b)fluoranthene, 9-fluoro- in a sample with omics data from exposed organisms, researchers can link environmental contamination directly to biological responses, paving the way for more sensitive and mechanistically-informed risk assessments.
| Omics Technology | Information Provided | Application to F-PAH Research |
| Genomics | Study of the complete set of DNA. | Identifying genetic traits for F-PAH resistance or degradation capability in microbes. |
| Transcriptomics | Study of the complete set of RNA transcripts. nih.gov | Revealing gene expression changes in response to F-PAH exposure. |
| Proteomics | Study of the complete set of proteins. nih.gov | Identifying protein biomarkers of F-PAH exposure and effect. |
| Metabolomics | Study of the complete set of metabolites. nih.gov | Elucidating metabolic pathways affected by F-PAHs and identifying degradation products. |
Theoretical and Experimental Synergy for Deeper Mechanistic Understanding and Predictive Capabilities
Combining theoretical modeling with experimental studies is crucial for a comprehensive understanding of F-PAHs. acs.org Theoretical chemistry, particularly quantum chemical calculations and density functional theory (DFT), can predict the properties and reactivity of molecules like Benzo(b)fluoranthene, 9-fluoro-. nih.gov
This synergy can:
Predict Reaction Pathways: Theoretical models can simulate potential degradation pathways, helping to guide experimental bioremediation studies. acs.org
Explain Physicochemical Properties: Calculations can explain how fluorination affects properties like solubility and electronic structure, which in turn influence environmental fate and bioavailability. researchgate.netresearchgate.net
Interpret Spectroscopic Data: Theoretical predictions can aid in the identification and characterization of F-PAHs and their metabolites in complex experimental samples.
Understand Reaction Dynamics: Time-resolved studies combined with theoretical calculations can reveal the ultrafast relaxation and fragmentation dynamics of PAHs after absorbing energy, providing fundamental insights into their stability and reactivity. nih.gov
By validating theoretical predictions with experimental results, researchers can develop robust models that can forecast the behavior and potential impact of newly identified or synthesized F-PAHs, allowing for proactive risk assessment and management.
Q & A
Basic Question: What analytical methods are recommended for quantifying Benzo(b)fluoranthene in environmental samples, and how should calibration standards be prepared?
Methodological Answer:
Quantification typically employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. Calibration standards should be prepared in solvents matching the sample matrix (e.g., methanol, acetonitrile, or cyclohexane) at concentrations spanning 10–100 mg/L, as validated in environmental analyses . For reproducibility, use deuterated internal standards (e.g., Benzo[k]fluoranthene-d12) to correct for matrix effects and instrument drift. Ensure linearity (R² > 0.995) and perform spike-and-recovery tests to validate extraction efficiency (target recovery: 70–120%) .
Basic Question: What safety protocols are essential when handling Benzo(b)fluoranthene in laboratory settings?
Methodological Answer:
While Benzo(b)fluoranthene is not classified under GHS hazard categories, precautionary measures include:
- Engineering controls : Use fume hoods for weighing and solvent handling.
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Collect contaminated materials in sealed containers labeled for hazardous PAH waste.
- Emergency response : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation if irritation persists .
Advanced Question: How can researchers resolve discrepancies in reported gas chromatography retention indices (RIs) for Benzo(b)fluoranthene across different studies?
Methodological Answer:
RI variability arises from differences in column type (e.g., DB-5 vs. HP-5), temperature programming, and detector sensitivity. To harmonize
Reference standards : Use NIST-certified RI libraries and cross-validate with deuterated analogs.
Column calibration : Perform intra-laboratory calibration using a homologous series of PAHs (e.g., n-alkanes) under identical conditions.
Data normalization : Apply Lee’s RI system or linear temperature-programmed retention indices (LTPRIs) to correct for instrumental biases .
Advanced Question: What experimental strategies mitigate matrix interference during PAH extraction from plant tissues?
Methodological Answer:
Plant matrices (e.g., leaves, roots) require optimized sample preparation:
- Extraction : Use pressurized liquid extraction (PLE) with ethyl acetate at 100°C and 1500 psi to maximize yield.
- Cleanup : Pass extracts through silica gel or Florisil columns to remove chlorophyll and lipids.
- Solvent exchange : Evaporate to dryness under nitrogen and reconstitute in acetonitrile for HPLC compatibility.
- Validation : Include procedural blanks and matrix-matched calibration curves to account for co-eluting contaminants .
Advanced Question: How do researchers assess the carcinogenic potential of Benzo(b)fluoranthene using in vitro models, and what are key metabolic considerations?
Methodological Answer:
- Metabolic activation : Incubate with hepatic S9 fractions (e.g., from rat liver) to simulate CYP450-mediated bioactivation. Monitor formation of diol epoxide metabolites via LC-MS/MS.
- Genotoxicity assays : Use Ames tests (Salmonella TA98 strain) with metabolic activation to detect frameshift mutations.
- DNA adduct quantification : Apply ³²P-postlabeling or mass spectrometry to measure adduct levels in exposed cell lines (e.g., HepG2).
- Dose-response modeling : Use low, sub-cytotoxic concentrations (0.1–10 µM) to avoid confounding effects from cell death .
Advanced Question: What computational methods predict the environmental fate of Benzo(b)fluoranthene, and how are these models validated?
Methodological Answer:
- Partition coefficients : Estimate log Kow (octanol-water) and log Koc (organic carbon) using EPI Suite or SPARC software. Validate via shake-flask experiments.
- Degradation modeling : Apply BIOWIN models to predict aerobic/anaerobic biodegradation rates. Compare with field data from sediment cores.
- Aquatic toxicity : Use ECOSAR to derive LC50 values for aquatic organisms, cross-referenced with EPA ambient water quality criteria (AWQC) .
Advanced Question: How can synthetic routes to 9-fluoro-Benzo(b)fluoranthene derivatives be optimized for regioselectivity?
Methodological Answer:
- Fluorination strategies : Employ electrophilic fluorination (e.g., Selectfluor®) at the 9-position, guided by DFT calculations to predict reactive sites.
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield competing reactive positions during synthesis.
- Purification : Apply silica gel chromatography with hexane/ethyl acetate gradients, followed by recrystallization in toluene.
- Characterization : Confirm regiochemistry via <sup>19</sup>F NMR and high-resolution mass spectrometry (HRMS) .
Advanced Question: What are the challenges in quantifying low-abundance Benzo(b)fluoranthene isomers in complex environmental mixtures, and how are they addressed?
Methodological Answer:
- Chromatographic resolution : Utilize tandem GC×GC-MS with a polar/non-polar column set to separate co-eluting isomers (e.g., Benzo[k]fluoranthene).
- Isotope dilution : Spike samples with ¹³C-labeled internal standards for precise quantification.
- Data deconvolution : Apply parallel factor analysis (PARAFAC) to MS/MS spectra to distinguish overlapping peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
